molecular formula C24H23N3O B11119338 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11119338
M. Wt: 369.5 g/mol
InChI Key: FCXHLEKLILNXKJ-UHFFFAOYSA-N
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Description

2-(2-Benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a benzimidazole core substituted with a benzyl group and an N-(2,5-dimethylphenyl)acetamide side chain. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The compound’s synthesis likely involves coupling a benzimidazole intermediate (e.g., 2-benzyl-1H-benzimidazole) with an activated acetamide precursor, such as a chloroacetamide, followed by purification via chromatography or crystallization. Characterization methods for analogous compounds include NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography to confirm regiochemistry and stereochemistry .

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C24H23N3O/c1-17-12-13-18(2)21(14-17)26-24(28)16-27-22-11-7-6-10-20(22)25-23(27)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,26,28)

InChI Key

FCXHLEKLILNXKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzyl aldehyde under acidic conditions.

    N-Alkylation: The benzimidazole is then alkylated with 2-bromo-N-(2,5-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of breast cancer cells (MDA-MB-231) with minimal inhibitory concentration (MIC) values indicating potent activity against these cells .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against both bacterial and fungal pathogens. For example, derivatives of benzimidazole have been reported to inhibit strains such as Staphylococcus aureus and Candida albicans. The MIC values for these activities suggest that modifications in the benzimidazole structure can enhance lipophilicity and membrane penetration, thereby improving efficacy against resistant strains .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of benzimidazole derivatives. Compounds within this class have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies report that certain derivatives exhibit anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential use in treating inflammatory conditions .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of benzimidazole derivatives. Various studies have synthesized numerous analogs to evaluate how different substituents affect their pharmacological profiles.

Table 1: Structure-Activity Relationship of Benzimidazole Derivatives

CompoundSubstituentActivity TypeMIC (μg/mL)
Compound A4-MethoxyphenylAntibacterial8
Compound BN-HexylAntifungal64
Compound CChloro at ortho positionAnti-inflammatoryIC50 = 8–13.7 µM

This table summarizes some findings from recent literature on how different modifications influence the activity of benzimidazole derivatives .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between benzimidazole derivatives and their biological targets. These studies often reveal how specific amino acids in target proteins interact with the compounds, which can guide further modifications to enhance binding affinity and selectivity.

For instance, docking studies on closely related compounds have shown interactions with dihydrofolate reductase, a crucial enzyme in folate metabolism, which is vital for DNA synthesis in rapidly dividing cells such as cancer cells .

Mechanism of Action

The mechanism by which 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide exerts its effects likely involves interactions with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The acetamide group might enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide with structurally analogous compounds, focusing on substituents, molecular properties, and reported applications.

Compound Name Key Substituents Molecular Weight Applications/Activities References
Target Compound : 2-(2-Benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide - 2,5-Dimethylphenyl
- 2-Benzyl-benzimidazole
Not explicitly reported Hypothesized enzyme inhibition, medicinal chemistry applications
N-(2,5-Dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide - 2,5-Dimethylphenyl
- Piperazine sulfonyl group
351.45 g/mol Unspecified pharmacological activity
N-(2-Chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide - Chloro-methylphenyl
- Thioether-linked benzimidazole
Not reported Elastase inhibition (IC₅₀: experimental data)
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) - 2,6-Diethylphenyl
- Methoxymethyl
269.76 g/mol Herbicide (lipid biosynthesis inhibition)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide - 2,6-Dimethylphenyl
- Diethylamino
234.33 g/mol Local anesthetic precursor
N-[[1-[3-(Allylphenoxy)propyl]-1H-benzimidazol-2-yl]methyl]-2-(2,5-dimethylphenoxy)acetamide - Allylphenoxy-propyl-benzimidazole
- 2,5-Dimethylphenoxy
Not reported Structural analog for receptor binding studies

Key Observations:

Structural vs. Functional Divergence: Alachlor and related chloroacetamides are herbicides, whereas benzimidazole-acetamide hybrids are more commonly explored in medicinal chemistry, highlighting how minor structural changes (e.g., benzimidazole vs. chloro groups) pivot applications from agriculture to pharmacology . The diethylamino substituent in ’s compound is critical for local anesthetic activity, contrasting with the target compound’s dimethylphenyl-benzimidazole motif, which may favor enzyme or receptor binding .

Synthetic Flexibility: The acetamide backbone allows modular substitution, as seen in and , where piperazine or phenoxy groups are introduced to tune solubility and target affinity .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s benzimidazole core and acetamide linkage warrant evaluation against enzymes (e.g., kinases, proteases) and antimicrobial targets, leveraging precedents from elastase-inhibiting analogs .
  • Structural Optimization: Comparative studies with ’s allylphenoxy derivatives could guide the design of prodrugs or compounds with enhanced metabolic stability .
  • Data Limitations : Experimental data on the target compound’s solubility, stability, and toxicity are absent in the provided evidence, necessitating further characterization.

Biological Activity

The compound 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this particular compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide can be represented as follows:

C19H20N2O\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}

This compound features a benzimidazole core, which is crucial for its biological activity. The presence of the acetamide group enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a study conducted on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds were notably lower than those of conventional chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
2-(Benzyl)benzimidazoleA-431< 10
2-(4-Methoxyanilino)acetamideJurkat< 5
2-(Dodecylamino)acetamideJurkat< 7

Anti-inflammatory Activity

Benzimidazole derivatives have also been reported to exhibit anti-inflammatory properties. One study indicated that compounds with a benzimidazole moiety could inhibit the production of pro-inflammatory cytokines by blocking specific kinase pathways involved in inflammation .

Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives

CompoundTarget EnzymeIC50 (nM)Reference
Compound ALck kinase3
Compound BCOX-10.72
Compound CCOX-20.54

Neuroprotective Effects

The neuroprotective effects of benzimidazole-containing acetamide derivatives have been explored in the context of neurodegenerative disorders. These compounds were found to attenuate oxidative stress-induced neuroinflammation, which is a hallmark of conditions such as Alzheimer's disease .

The mechanism by which these compounds exert their biological effects typically involves:

  • Interaction with Receptors : Many benzimidazole derivatives interact with various receptors such as cannabinoid receptors and transient receptor potential channels.
  • Inhibition of Enzymatic Activity : Compounds often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
  • Induction of Apoptosis : Some derivatives may trigger apoptotic pathways in cancer cells through activation of caspases or inhibition of anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Study on Neuroprotection : A recent investigation into the neuroprotective effects of a benzimidazole derivative demonstrated significant reductions in markers of oxidative stress and inflammation in neuronal cell cultures exposed to neurotoxic agents .
  • Anticancer Screening : In vitro assays revealed that a related benzimidazole compound exhibited potent cytotoxicity against several human cancer cell lines, suggesting its potential as an anticancer agent .

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